5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the class of pyrimido[4,5-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the cyclization of appropriate precursors and subsequent functional group modifications. Detailed experimental procedures often involve the use of specific reagents, catalysts, and controlled reaction conditions to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis protocols that optimize reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Advanced techniques like continuous flow synthesis could be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions may convert specific functional groups within the molecule to their corresponding reduced forms.
Substitution: : The compound can participate in substitution reactions where various substituents are introduced or replaced.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: : Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Various halogenating agents or nucleophiles in solvents like dichloromethane (CH2Cl2) or acetonitrile (CH3CN).
Major Products
Oxidation products
Reduced derivatives
Substituted analogs
Scientific Research Applications
Chemistry
This compound is often studied for its potential reactivity and as a precursor in the synthesis of more complex molecules.
Biology
It may be explored for its interactions with biological macromolecules and potential biological activities.
Medicine
Research may focus on its pharmacological properties and potential therapeutic uses.
Industry
Applications in material science and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, potentially inhibiting or modulating biological pathways. The exact pathways and molecular interactions can vary depending on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
5-(cyclohexylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
5-(methylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione may exhibit unique chemical reactivity and biological activities due to its specific structural features and functional groups.
This is a detailed overview of the compound this compound
Properties
IUPAC Name |
5-cyclopentylsulfanyl-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-24-18-16(20(26)25(2)21(24)27)19(30-13-7-5-6-8-13)23-17(22-18)12-9-10-14(28-3)15(11-12)29-4/h9-11,13H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHAWZUWCAQDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)SC4CCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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